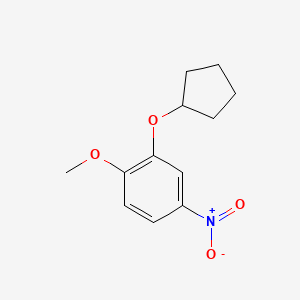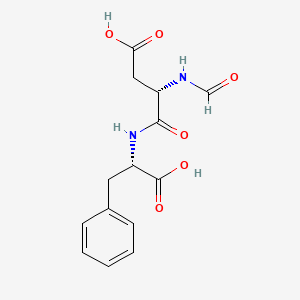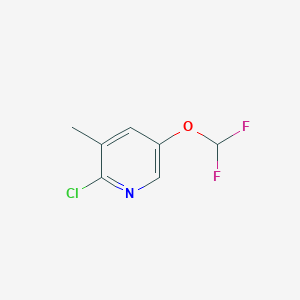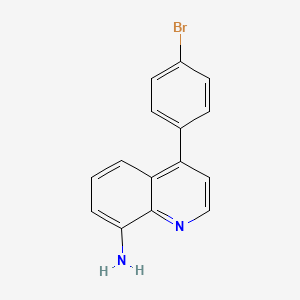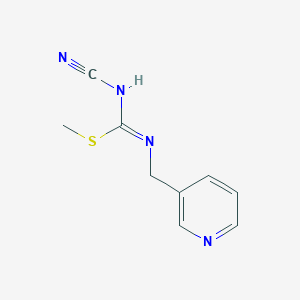
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is a compound that belongs to the class of organic compounds known as isothioureas. These compounds are characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound has a pyridine ring, a cyano group, and a methyl group attached to the isothiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea typically involves the reaction of pyridine-3-carboxaldehyde with methyl isothiocyanate and a cyanide source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the isothiourea moiety play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-pyrid-3-ylmethyl-N’-cyano-S-ethylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-propylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-butylisothiourea
Uniqueness
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets, while the cyano and isothiourea groups contribute to its versatility in chemical reactions.
特性
分子式 |
C9H10N4S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C9H10N4S/c1-14-9(13-7-10)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChIキー |
VCQFVMYUNDNYGZ-UHFFFAOYSA-N |
正規SMILES |
CSC(=NCC1=CN=CC=C1)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


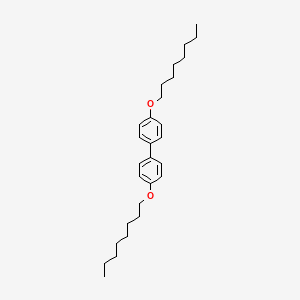
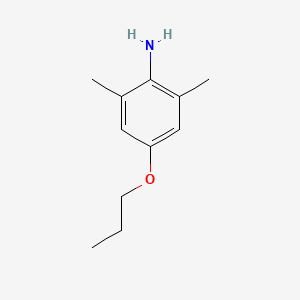
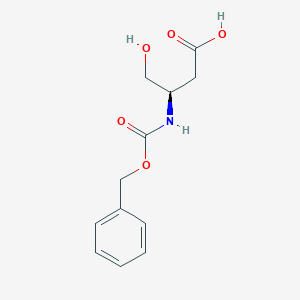
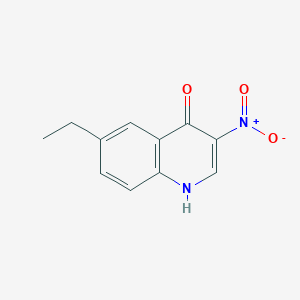
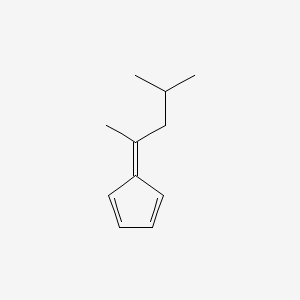
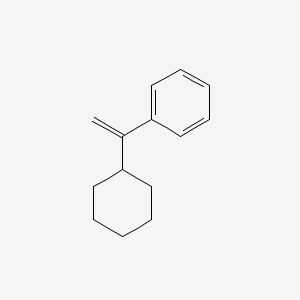
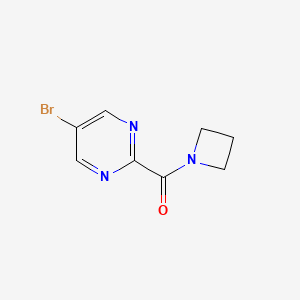
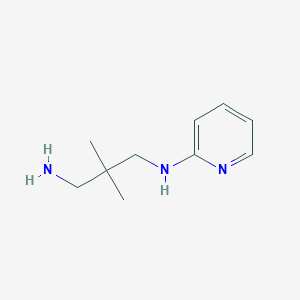
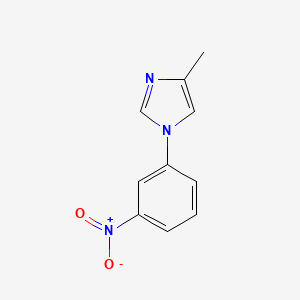
![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)
